molecular formula C16H24N2O3S B4128557 N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4128557
M. Wt: 324.4 g/mol
InChI Key: ZEKBDUTVSHOCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as DMPEA-THU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenethylamine, a class of compounds that have been studied for their psychoactive effects. However, DMPEA-THU is not intended for human consumption and is instead used in laboratory experiments.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of monoamine oxidase enzymes. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which may have various effects on behavior and mood.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have various biochemical and physiological effects in laboratory experiments. In one study, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea was found to increase the release of dopamine and serotonin in rat brain tissue. In another study, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea was shown to have antidepressant-like effects in mice. These effects suggest that N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea may have potential therapeutic applications in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. Additionally, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been well-studied and its effects are well-characterized, making it a reliable compound for use in experiments. However, one limitation of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is that its effects are not fully understood, and further research is needed to fully elucidate its mechanism of action.

Future Directions

There are several potential future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is the potential therapeutic applications of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in the treatment of neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea and its interactions with various enzymes and proteins. Finally, there is potential for the development of new compounds based on the structure of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea that may have even greater activity and specificity for certain targets.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential applications in various scientific fields, including pharmacology, neuroscience, and biochemistry. In pharmacology, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have activity as a monoamine oxidase inhibitor, which may have implications for the treatment of certain neurological disorders. In neuroscience, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been used as a tool for studying the effects of phenethylamine derivatives on the central nervous system. In biochemistry, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its interactions with various enzymes and proteins.

properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11(14-9-12(19-2)6-7-15(14)20-3)18-16(22)17-10-13-5-4-8-21-13/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBDUTVSHOCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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